Non-Nucleoside Anti-HSV Mechanism
Citrusinine I exhibits ED50 values of 0.56 μg/mL (1.86 μM) against HSV-1 and 0.74 μg/mL (2.46 μM) against HSV-2 [1]. This potency is approximately 5- to 25-fold weaker than acyclovir (ED50 range: 0.03-0.16 μg/mL for HSV-1 clinical isolates) [2]; however, citrusinine I operates via a mechanistically distinct target: it suppresses viral DNA synthesis without directly inhibiting viral DNA polymerase in cell-free extracts, with the putative target being virus-coded ribonucleotide reductase [1]. This mechanistic divergence enables citrusinine I to synergistically potentiate the antiherpetic activity of acyclovir and ganciclovir [1], offering a differentiated research tool for studying non-polymerase antiviral targets.
| Evidence Dimension | Antiviral potency (ED50) |
|---|---|
| Target Compound Data | HSV-1: 0.56 μg/mL; HSV-2: 0.74 μg/mL |
| Comparator Or Baseline | Acyclovir (ACV): ED50 range 0.03-0.164 μg/mL for HSV-1 clinical isolates |
| Quantified Difference | Acyclovir is 3.4- to 18.7-fold more potent than citrusinine I; citrusinine I demonstrates synergistic rather than additive effects when combined with acyclovir |
| Conditions | In vitro plaque reduction assay; Vero cells; 3-day incubation |
Why This Matters
Researchers investigating non-nucleoside anti-HSV mechanisms or developing combination antiviral strategies require citrusinine I specifically; acyclovir or other DNA polymerase inhibitors cannot substitute for this ribonucleotide reductase-targeting mechanism.
- [1] Yamamoto N, Furukawa H, Ito Y, Yoshida S, Maeno K, Nishiyama Y. Anti-herpesvirus activity of citrusinine-I, a new acridone alkaloid, and related compounds. Antiviral Res. 1989 Aug;12(1):21-36. PMID: 2556960. View Source
- [2] Brisebois JJ, et al. Comparison of two methods in the determination of the sensitivity of 84 herpes simplex virus (HSV) type 1 and 2 clinical isolates to acyclovir and alpha-interferon. Antiviral Res. 1989 Mar;11(2):67-75. PMID: 2543287. View Source
